2-(Acetylthiomethyl)-4-bromothiophene
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Overview
Description
2-(Acetylthiomethyl)-4-bromothiophene: is a chemical compound with the molecular formula C₇H₇BrOS₂ It is characterized by the presence of a bromothiophene ring and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylthiomethyl)-4-bromothiophene typically involves the reaction of 4-bromothiophen-2-ylmethanol with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylthiomethyl)-4-bromothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Acetylthiomethyl)-4-bromothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Acetylthiomethyl)-4-bromothiophene involves its interaction with specific molecular targets. The bromothiophene ring and ethanethioate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- S-[(4-chlorothiophen-2-yl)methyl] ethanethioate
- S-[(4-fluorothiophen-2-yl)methyl] ethanethioate
- S-[(4-iodothiophen-2-yl)methyl] ethanethioate
Uniqueness
2-(Acetylthiomethyl)-4-bromothiophene is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its analogs with different halogens, the bromine atom provides a balance of reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
S-[(4-bromothiophen-2-yl)methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS2/c1-5(9)10-4-7-2-6(8)3-11-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXKZFBOHBWBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674902 |
Source
|
Record name | S-[(4-Bromothiophen-2-yl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092960-96-7 |
Source
|
Record name | S-[(4-Bromothiophen-2-yl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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